- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

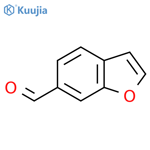

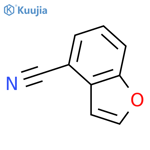

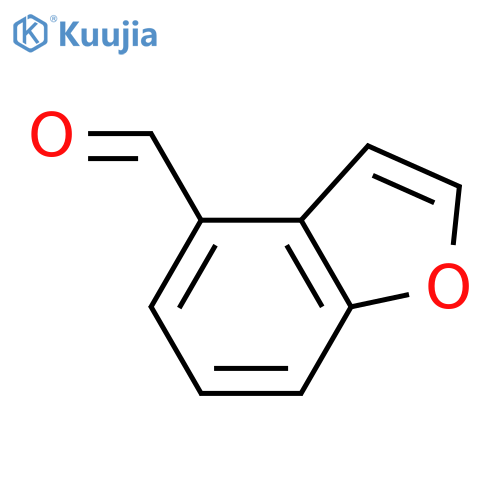

Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

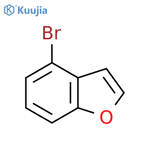

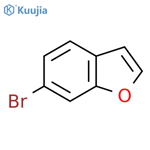

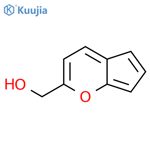

Benzofuran-4-carbaldehyde structure

اسم المنتج:Benzofuran-4-carbaldehyde

كاس عدد:95333-13-4

وسط:C9H6O2

ميغاواط:146.14274263382

MDL:MFCD10699414

CID:799357

PubChem ID:13307981

Benzofuran-4-carbaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-Benzofurancarboxaldehyde

- Benzofuran-4-carbaldehyde

- 1-benzofuran-4-carbaldehyde

- 4-BENZOFURANCARBALDEHYDE

- benzo<b>furan-4-carbaldehyde

- benzofuran-4-carboxaldehyde

- 4-Benzofurancarboxaldehyde (9CI)

- 4-benzo[b]furancarbaldehyde

- RLBNWXQWPDJHAT-UHFFFAOYSA-N

- FCH882413

- 6526AJ

- CM10759

- MB08826

- AS06447

- SY024355

- AB0064319

- AX8267408

- 95333-13-4

- DTXSID70536129

- AKOS006302749

- MFCD10699414

- AS-32431

- DB-295243

- SCHEMBL3800012

- Z1198279472

- EN300-211280

- VDA33313

-

- MDL: MFCD10699414

- نواة داخلي: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H

- مفتاح Inchi: RLBNWXQWPDJHAT-UHFFFAOYSA-N

- ابتسامات: O=CC1C2=C(OC=C2)C=CC=1

حساب السمة

- نوعية دقيقة: 146.03700

- النظائر كتلة واحدة: 146.036779430g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 11

- تدوير ملزمة العد: 1

- تعقيدات: 156

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 1.8

- طوبولوجي سطح القطب: 30.2

الخصائص التجريبية

- اللون / الشكل: No data avaiable

- كثيف: 1.238±0.06 g/cm3 (20 ºC 760 Torr),

- نقطة انصهار: No data available

- نقطة الغليان: 251.5±13.0 ºC (760 Torr),

- نقطة الوميض: 110.2±12.5 ºC,

- الذوبان: Very slightly soluble (0.19 g/l) (25 º C),

- بسا: 30.21000

- لوغب: 2.24530

- ضغط البخار: No data available

Benzofuran-4-carbaldehyde أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303+H313+H333

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:Store at 4 ° C, -4 ° C is better

Benzofuran-4-carbaldehyde بيانات الجمارك

- رمز النظام المنسق:2932999099

- بيانات الجمارك:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzofuran-4-carbaldehyde الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM316340-1g |

1-Benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 1g |

$684 | 2024-07-18 | |

| Enamine | EN300-211280-0.05g |

1-benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 0.05g |

$77.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31980-250mg |

4-Benzofurancarbaldehyde |

95333-13-4 | 97% | 250mg |

¥1689.0 | 2022-10-09 | |

| TRC | B130873-50mg |

Benzofuran-4-carbaldehyde |

95333-13-4 | 50mg |

$ 483.00 | 2023-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP55-250MG |

benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 250MG |

¥ 1,973.00 | 2023-04-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |

Benzofuran-4-carbaldehyde |

95333-13-4 | ≥97% | 1g |

2,494.80 | 2021-05-17 | |

| eNovation Chemicals LLC | D693497-0.25g |

Benzofuran-4-carbaldehyde |

95333-13-4 | >97% | 0.25g |

$140 | 2024-07-20 | |

| Aaron | AR003OR5-1g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 1g |

$405.00 | 2025-01-22 | |

| Aaron | AR003OR5-10g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 10g |

$2207.00 | 2025-01-22 | |

| abcr | AB294768-250mg |

4-Benzofurancarboxaldehyde; . |

95333-13-4 | 250mg |

€262.30 | 2025-02-18 |

Benzofuran-4-carbaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

المراجع

- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Catalysts: Acetic acid

المراجع

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

المراجع

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,

طريقة الإنتاج 7

رد فعل الشرط

المراجع

- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C

المراجع

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Solvents: Chloroform ; rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

المراجع

- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

المراجع

- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

المراجع

- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand, Organic Letters, 2022, 24(31), 5679-5683

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

المراجع

- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,

Benzofuran-4-carbaldehyde Raw materials

- (1-benzofuran-4-yl)methanol

- 4-Benzofurancarboxamide, N-methoxy-N-methyl-

- 4-bromo-1-benzofuran

- 6-bromo-1-benzofuran

- Benzofuran-4-carbonitrile

Benzofuran-4-carbaldehyde Preparation Products

95333-13-4 (Benzofuran-4-carbaldehyde) منتجات ذات صلة

- 123297-88-1(Benzofuran-6-carbaldehyde)

- 10035-16-2(1-Benzofuran-5-carbaldehyde)

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 5397-82-0(Dibenzob,dfuran-2-carbaldehyde)

- 2138195-49-8(Cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, chloromethyl ester)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1314974-79-2(1,4lambda6-oxathiane-2,4,4,6-tetrone)

- 2680874-59-1(5-(Piperidin-4-yl)-1,3-oxazole-4-carbaldehyde)

- 2227801-50-3(rac-(1R,2R)-2-(pentafluoroethyl)cyclopropane-1-carboxylic acid)

- 1208076-07-6(2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:95333-13-4)Benzofuran-4-carbaldehyde

نقاء:99%/99%/99%

كمية:250.0mg/1.0g/5.0g

الأسعار ($):247.0/394.0/1183.0